1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-
Description
The compound 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl- belongs to a class of spirocyclic lactams designed for multi-target pharmacological activity. Its structure features a 1-oxa-4,9-diazaspiro[5.5]undecane core with a sulfonyl-linked benzofuranylphenyl group at position 9 and an ethyl substituent at position 2. Such derivatives are explored for their dual activity as µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, aiming to achieve potent analgesia with reduced side effects like constipation or cardiotoxicity .
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
9-[4-(1-benzofuran-5-yl)phenyl]sulfonyl-4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C24H26N2O5S/c1-2-25-17-24(31-16-23(25)27)10-12-26(13-11-24)32(28,29)21-6-3-18(4-7-21)19-5-8-22-20(15-19)9-14-30-22/h3-9,14-15H,2,10-13,16-17H2,1H3 |
InChI Key |
RZLUSKXGVPPJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)OCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives typically involves multi-step reactions. One common method includes the use of olefin metathesis reactions catalyzed by Grubbs catalysts. Another approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the complexity of the synthesis suggests that it would likely involve advanced organic synthesis techniques and specialized equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that compounds similar to 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
-
Antimicrobial Properties
- The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. This property is particularly valuable in the development of new antibiotics to combat resistant strains of bacteria .
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .
Synthesis and Derivatives
The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives has been explored extensively in the literature. Various synthetic routes have been developed that enhance the yield and purity of the compound, which is crucial for its application in pharmacological studies .
Table: Synthetic Routes for 1-Oxa-4,9-diazaspiro[5.5]undecan Compounds
| Route | Starting Materials | Yield | Reference |
|---|---|---|---|
| Route A | Benzofuran derivative + sulfonamide | High | |
| Route B | Diazaspiro compound + alkylation agent | Moderate | |
| Route C | Cyclization reactions involving amines | High |
Case Studies
-
Case Study on Anticancer Activity
- A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
-
Neuroprotection in Animal Models
- Another research project investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives involves their interaction with specific molecular targets. For example, some derivatives have been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Key Observations
Position 4 Substituents :
- Smaller alkyl groups (e.g., ethyl) at position 4 retain activity, while bulkier aryl or heteroaryl groups (e.g., pyridyl in compound 15au) optimize dual MOR/σ1R engagement . The target compound’s ethyl group may favor metabolic stability over pyridyl’s potency.
- In antihypertensive analogs, larger substituents (e.g., aryl) at position 4 reduce activity, emphasizing steric limitations .
Position 9 Substituents :
- Sulfonyl-linked aromatic groups (e.g., benzofuranylphenyl in the target compound) enhance σ1R antagonism and solubility compared to indolylethyl or benzodioxan groups .
- Phenethyl groups (compound 15au) and 2-indol-3-ylethyl (compound 21) show divergent therapeutic effects (analgesia vs. antihypertension), highlighting substituent-driven target selectivity.
hERG Inhibition :
- Bulky substituents at position 9 (e.g., trifluoromethyl, halogenated aryl) in related compounds avoid hERG channel binding, a common cause of cardiotoxicity . The target compound’s benzofuranyl-sulfonyl group aligns with this trend.
Metabolic and Physicochemical Properties :
- Sulfonyl groups improve solubility and reduce basicity, as seen in compound 15au’s favorable pharmacokinetics . The target compound’s benzofuranyl moiety may further enhance π-π stacking interactions for receptor binding.
Research Findings and Implications
- Dual MOR/σ1R Activity: Compounds like 15au demonstrate that dual activity mitigates opioid side effects (e.g., constipation) while maintaining analgesia .
- Antihypertensive Applications: Analogs with indolylethyl or benzodioxan groups (e.g., compound 21) show α1-adrenoceptor blockade, but their therapeutic scope differs from MOR/σ1R-targeted analgesics .
- Structural Optimization : Evidence underscores the importance of substituent size and electronic properties. For instance, fluorinated analogs (e.g., CID 108300) may leverage halogen interactions for enhanced binding .
Biological Activity
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, particularly in its substituted forms such as 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure that includes an oxazolidine moiety and diazaspiro configurations. Its molecular formula is with a molecular weight of approximately 250.34 g/mol.
Antihypertensive Effects
Research indicates that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one exhibit significant antihypertensive properties. A study involving a series of 9-substituted compounds demonstrated that certain analogs effectively lower blood pressure in spontaneously hypertensive rats (SHR). The mechanism is primarily attributed to the blockade of peripheral alpha-1 adrenergic receptors, which leads to vasodilation and reduced vascular resistance .
Soluble Epoxide Hydrolase Inhibition
Another notable activity is the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular diseases and chronic kidney conditions. A specific trisubstituted urea derivative based on the diazaspiro framework showed potent sEH inhibitory activity, leading to reduced serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis . This suggests potential applications in treating chronic kidney diseases.
GABA Receptor Modulation
Compounds derived from this scaffold have also been studied for their interaction with gamma-aminobutyric acid type A (GABA_A) receptors. Certain analogs act as competitive antagonists at these receptors, which play a crucial role in neurotransmission and can influence immune responses. The modulation of GABA_A activity has implications for treating neurological disorders and managing inflammation .
Case Studies
The biological activities of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives are mediated through several mechanisms:
- Alpha-Adrenergic Blockade : Reduces sympathetic tone leading to vasodilation.
- sEH Inhibition : Prevents the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs), promoting vasodilation and renal protection.
- GABA_A Antagonism : Alters neurotransmitter dynamics affecting both central nervous system function and peripheral immune responses.
Q & A
Q. What synthetic routes are recommended for preparing 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and sulfonylation. For example, spiro compounds often require ring-closing strategies using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the oxazolidinone core. The sulfonyl group can be introduced via nucleophilic substitution using 4-(5-benzofuranyl)benzenesulfonyl chloride. Purity optimization involves column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethyl acetate/hexane. Analytical validation via HPLC (≥95% purity) and NMR (e.g., ¹H/¹³C, DEPT-135) is critical to confirm structural integrity .
Q. What analytical techniques are essential for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm spirocyclic connectivity. For example, the oxazolidinone carbonyl typically appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and detects fragmentation patterns .
- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) validate functional groups .
- X-ray Crystallography (if crystalline): Resolves spatial arrangement and bond angles, critical for confirming spiro geometry .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.
- Accelerated Degradation Tests : Expose the compound to elevated humidity (40°C/75% RH) and monitor via HPLC for degradation products (e.g., hydrolysis of the oxazolidinone ring) .
- Light Sensitivity : UV-Vis spectroscopy under UV light (254 nm) identifies photo-degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for sulfonylated spiro compounds?
Methodological Answer:
- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct target effects from off-target interactions .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid metabolism .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., sulfonyl group orientation in binding pockets) to explain variability in activity .
Q. How can computational methods predict the environmental fate of this compound?
Methodological Answer:
- QSAR Modeling : Predict biodegradability (e.g., using EPI Suite) based on logP (hydrophobicity) and molecular weight .
- Hydrolysis Pathways : Simulate pH-dependent degradation (DFT calculations) to identify persistent metabolites .
- Ecotoxicity Profiling : Use tools like ECOSAR to estimate LC₅₀ for aquatic organisms, guided by structural analogs (e.g., benzofuran sulfonates) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Fragment-Based Screening : Synthesize derivatives with modifications to the benzofuran (e.g., halogenation) or sulfonyl group (e.g., methyl vs. ethyl substituents) .
- 3D-QSAR (CoMFA/CoMSIA) : Align molecular fields to correlate steric/electronic features with activity data .
- Parallel Synthesis : Use robotics for high-throughput synthesis of ~50 analogs, followed by automated bioassays (e.g., fluorescence polarization for binding affinity) .
Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control stereochemistry .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
